molecular formula C8H4ClF3O2 B158943 4-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 1737-36-6

4-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No.: B158943
CAS No.: 1737-36-6
M. Wt: 224.56 g/mol
InChI Key: PPHHAZOVVZBSCM-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzotrifluoride with carbon dioxide in the presence of a base, followed by hydrolysis . Another method involves the use of 3,4-dichlorobenzotrifluoride as a starting material, which undergoes etherification and subsequent acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These functional groups also enhance its utility in various chemical reactions and applications .

Biological Activity

4-Chloro-3-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article presents a detailed overview of its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a benzoic acid framework with a chlorine atom at the para position and a trifluoromethyl group at the meta position. The presence of these halogenated groups enhances its lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity. In studies involving salicylanilide derivatives containing the trifluoromethyl group, it was found that these compounds displayed significant antibacterial effects against various strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) . The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics like isoniazid, demonstrating their potential as alternative treatments for resistant bacterial infections.

Table 1: Antibacterial Activity of Trifluoromethyl Benzoates

CompoundMIC (μmol/L)Target Organism
Salicylanilide 4-(trifluoromethyl)benzoate≤ 1M. tuberculosis
Standard Antibiotic (Isoniazid)≤ 1M. tuberculosis
Salicylanilide 4-(trifluoromethyl)benzoate≥ 0.49MRSA

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes crucial for bacterial survival. For instance, it has shown mild inhibition of mycobacterial isocitrate lyase, which is essential for the metabolism of M. tuberculosis. This mechanism may contribute to its antibacterial efficacy .

The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes due to its structural characteristics. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the chlorine atom may facilitate additional hydrogen bonding or ionic interactions with target sites.

Case Studies

  • Antitubercular Agents : A study detailed the synthesis of derivatives from this compound that serve as precursors for new antitubercular agents. These derivatives were tested against drug-resistant strains of M. tuberculosis, showing promising results in terms of potency and selectivity .
  • Cancer Research : The compound has also been implicated in cancer research as an intermediate in synthesizing sorafenib, a multi-kinase inhibitor used in treating various cancers. Research indicates that compounds derived from this compound can target critical pathways involved in tumor growth and angiogenesis .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes, often involving halogenation and functional group modifications on the aromatic ring. Efficient synthetic methods are crucial for producing this compound in sufficient quantities for research and therapeutic applications.

Table 2: Synthesis Routes for this compound

MethodologyKey StepsYield (%)
HalogenationChlorination followed by trifluoromethylationUp to 85
Functional Group ModificationEsterification reactionsVaries

Properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHHAZOVVZBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378756
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-36-6
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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